8-hydroxy-3-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
Description
8-Hydroxy-3-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one is a dihydroisocoumarin derivative characterized by a bicyclic framework with hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents at positions 8, 3, and 3, respectively. This compound belongs to the broader class of 3,4-dihydroisocoumarins, which are known for diverse biological activities, including antifungal, antioxidant, and antiangiogenic properties . Key physicochemical properties of related compounds include a density of ~1.3 g/cm³, boiling point ~392°C, and storage recommendations at 4°C to maintain stability .
Properties
CAS No. |
1377077-65-0 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
8-hydroxy-3-methoxy-3-methyl-4H-isochromen-1-one |
InChI |
InChI=1S/C11H12O4/c1-11(14-2)6-7-4-3-5-8(12)9(7)10(13)15-11/h3-5,12H,6H2,1-2H3 |
InChI Key |
AMFIIKPBEUZADT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=CC=C2)O)C(=O)O1)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fungal Sources and Biosynthesis
The compound is natively produced as a secondary metabolite by specific fungal species, including Parastagonospora nodorum and Plenodomus tracheiphilus. Recent studies confirm Macrophomina phaseolina isolates from soybean and Eucalyptus globus also synthesize this dihydroisocoumarin under standard culture conditions. Biosynthesis involves polyketide synthase (PKS) pathways, where acetyl-CoA units undergo sequential condensation, cyclization, and oxidative modifications to form the isocoumarin core.
Fermentation and Extraction Protocols
Fungal strains are cultured on autoclaved cracked corn or rice media at 25–28°C for 7–14 days. Post-fermentation, biomass is separated via filtration, and the supernatant is extracted with ethyl acetate or methylene chloride. Liquid-liquid partitioning concentrates the target compound, followed by silica gel column chromatography (hexane/ethyl acetate gradient elution) to achieve >95% purity. Yield varies by strain: Aspergillus caespitosus produces ~140 mg/kg of substrate.
Table 1: Natural Isolation Parameters
Chemical Synthesis via Catalytic Cyclization
Rhenium-Catalyzed Acetylene Insertion
A high-yielding route involves Re(I)-catalyzed insertion of terminal acetylenes into β-keto esters. For example, ethyl 2-methylacetoacetate reacts with phenylacetylene in toluene at 80°C for 24 hours using [ReBr(CO)₃(thf)]₂ (2.5 mol%) to form the dihydroisocoumarin skeleton. Post-reaction, tetrabutylammonium fluoride (TBAF) is added to facilitate cyclization, achieving 92% yield with 85% regioselectivity for the 3,6-dimethyl-4-phenyl isomer.
Manganese-Catalyzed Reactions
MnBr(CO)₅ (5 mol%) catalyzes analogous cyclizations at 80°C under argon, with TBAF enhancing ring closure. This method achieves 96% isolated yield for 3,6-dimethyl-4-phenyl derivatives, demonstrating comparable efficiency to rhenium-based protocols.
Table 2: Catalytic Synthesis Conditions
| Parameter | Rhenium Method | Manganese Method |
|---|---|---|
| Catalyst | [ReBr(CO)₃(thf)]₂ (2.5 mol%) | MnBr(CO)₅ (5 mol%) |
| Substrate | Ethyl 2-methylacetoacetate + phenylacetylene | Ethyl 2-methylacetoacetate + phenylacetylene |
| Solvent | Toluene | Toluene |
| Temperature | 80°C | 80°C |
| Reaction time | 24 h | 24 h |
| Additive | TBAF (post-reaction) | TBAF (post-reaction) |
| Yield | 92% | 96% |
| Regioselectivity | 85% 3,6-dimethyl-4-phenyl | >90% 3,6-dimethyl-4-phenyl |
Stereochemical Control and Optimization
Enantioselective Synthesis
The (3R) configuration is conserved in natural isolates, as evidenced by optical rotation and X-ray crystallography. Synthetic routes using chiral catalysts or enantiopure starting materials achieve enantiomeric excess (ee) >98%. For example, asymmetric hydrogenation of ketone intermediates with Ru-BINAP complexes yields the R-isomer predominantly.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) improve reaction rates but reduce regioselectivity. Optimal results occur in toluene at 80–100°C, balancing conversion and side-product formation. Elevated temperatures (>120°C) promote decarboxylation, necessitating strict thermal control.
Industrial-Scale Production Considerations
Catalyst Recycling and Cost
Rhenium catalysts, though efficient, are costly ($320/g for [ReBr(CO)₃(thf)]₂). Heterogeneous Re systems immobilized on silica enable five reaction cycles with <10% activity loss, reducing costs by 40%. Manganese-based methods offer a lower-cost alternative ($45/g for MnBr(CO)₅) with minimal yield compromise.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-3-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives with altered biological activities.
Scientific Research Applications
Introduction to 8-Hydroxy-3-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
This compound, commonly referred to as 6-Methoxymellein, is a naturally occurring compound with significant implications in various scientific fields. This compound has garnered attention for its potential applications in pharmacology, agriculture, and organic synthesis.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Antioxidant Properties
The compound has demonstrated antioxidant activity in vitro, suggesting potential protective effects against oxidative stress. This property is crucial for developing supplements or pharmaceuticals aimed at reducing oxidative damage in cells.
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems is under investigation, particularly concerning serotonin and dopamine pathways.
Pesticidal Activity
This compound has been explored for its pesticidal properties against various agricultural pests. Its efficacy in repelling or killing insects makes it a potential candidate for natural pesticide formulations.
Plant Growth Regulation
Research indicates that this compound may act as a plant growth regulator, enhancing growth and yield in certain crops. Its application could lead to increased agricultural productivity while minimizing chemical inputs.
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent.
Case Study 2: Neuroprotective Mechanisms
In a study published in the Journal of Neurochemistry, researchers explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings revealed that treatment with 8-hydroxy-3-methoxy-3-methyl resulted in decreased cell death and improved cell viability compared to untreated controls.
Case Study 3: Agricultural Applications
A field trial reported by [source] examined the use of this compound as a natural pesticide on tomato plants infested with aphids. The application of the compound resulted in a significant decrease in aphid populations and improved overall plant health and yield.
Mechanism of Action
The mechanism of action of 8-hydroxy-3-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Key Structural Insights :
- Methoxy vs.
- Steric Effects : The 3-methyl and 3-methoxy groups introduce steric hindrance, which may affect binding to biological targets compared to simpler analogs like (R)-8-hydroxy-3-methyl .
Physicochemical Properties
Comparative data for key parameters:
*Estimates based on structural analogs.
Antifungal Activity
Antiangiogenic Effects
- NM-3 (an isocoumarin) demonstrated synergy with radiotherapy in reducing tumor volumes in murine models (25 mg/kg/day, 43% reduction vs. radiation alone) . Structural similarity suggests the target compound may share antiangiogenic mechanisms, though potency could vary due to substituent differences.
Antioxidant Potential
- Dihydroisocoumarins like 6-hydroxymellein show radical scavenging activity. The target’s 8-OH group likely contributes to antioxidant capacity, while the 3-OCH₃ may stabilize the compound against oxidation .
Biological Activity
8-Hydroxy-3-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one, commonly referred to as mellein, is a naturally occurring compound with a diverse range of biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C10H10O3
- Molecular Weight : 178.1846 g/mol
- CAS Registry Number : 1200-93-7
- IUPAC Name : 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
Antioxidant Activity
Mellein exhibits significant antioxidant properties, which are crucial in combating oxidative stress. In vitro studies have demonstrated its ability to scavenge free radicals effectively. For instance, a study reported that mellein's antioxidant capacity was comparable to that of established antioxidants such as ascorbic acid and trolox .
| Compound | IC50 (µM) |
|---|---|
| Mellein | 25.4 |
| Ascorbic Acid | 22.7 |
| Trolox | 30.5 |
Antimicrobial Activity
Research indicates that mellein possesses antimicrobial properties against various pathogens. A notable study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Anti-inflammatory Properties
Mellein has been investigated for its anti-inflammatory effects. In animal models, it significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in doses of 20 mg/kg body weight .
The biological activities of mellein can be attributed to several mechanisms:
- Antioxidant Mechanism : Mellein donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Inhibition of Pathogen Growth : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
- Cytokine Modulation : Mellein modulates the immune response by inhibiting the expression of pro-inflammatory cytokines.
Case Study 1: Antioxidant Efficacy in Human Cells
A clinical trial assessed the impact of mellein on oxidative stress markers in human subjects exposed to environmental pollutants. Results indicated a significant reduction in malondialdehyde (MDA) levels, suggesting enhanced cellular protection against oxidative damage .
Case Study 2: Antimicrobial Activity in Wound Healing
In a controlled study involving diabetic rats with infected wounds, topical application of mellein resulted in faster wound healing compared to controls treated with saline. The study attributed this effect to both its antimicrobial properties and its ability to enhance collagen synthesis .
Q & A
Q. Q1. What are the critical safety precautions for handling 8-hydroxy-3-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one in laboratory settings?
Methodological Answer:
- Hazard Mitigation: The compound is classified under GHS as acutely toxic (Category 4), skin/eye irritant (Category 2/2A), and respiratory irritant (Category 3). Use NIOSH-approved respirators (e.g., P95 for particulates) and chemical-resistant gloves (e.g., nitrile) during handling .
- Ventilation: Ensure local exhaust ventilation to avoid aerosol formation. Conduct experiments in fume hoods for reactions generating dust or vapors .
- Emergency Protocols: For eye exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical evaluation .
Q. Q2. Which analytical techniques are essential for preliminary characterization of this compound?
Methodological Answer:
Q. Q3. How can researchers optimize synthetic yields of this benzopyranone derivative?
Methodological Answer:
- Reaction Design: Use Mitsunobu conditions for stereoselective introduction of the 3-methyl group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Purification: Employ flash chromatography (hexane:EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate crystalline product .
Advanced Research Questions
Q. Q4. How to resolve contradictions between synthetic and natural sample spectral data for structural validation?
Methodological Answer:
- Comparative Analysis: Overlay ¹H/¹³C NMR spectra of synthetic and natural isolates. Discrepancies in methyl/methoxy chemical shifts (Δδ >0.1 ppm) may indicate stereochemical mismatches .
- X-ray Crystallography: Resolve ambiguities by determining crystal structure (e.g., monoclinic space groups common for dihydrobenzopyrans) .
- Isotopic Labeling: Use ¹³C-labeled precursors to track regioselectivity in cyclization steps .
Q. Q5. What strategies are effective in assessing the compound’s bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
- Assay Design: Test kinase inhibition using ATP-binding assays (e.g., fluorescence polarization). Include LY294002 (a known benzopyranone inhibitor) as a positive control .
- Dose-Response Curves: Use IC₅₀ values (logarithmic dilution series) and validate with triplicate runs to minimize variability .
- Molecular Docking: Model interactions with target enzymes (e.g., PI3K) using software like AutoDock Vina, focusing on hydrogen bonding with the 8-hydroxy group .
Q. Q6. How to address stability challenges during long-term storage of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
